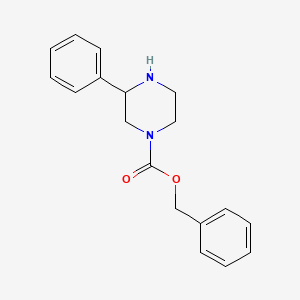

Benzyl 3-phenylpiperazine-1-carboxylate

Vue d'ensemble

Description

Benzyl 3-phenylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with a phenyl group and a carboxylate ester. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-phenylpiperazine-1-carboxylate typically involves the reaction of 3-phenylpiperazine with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 3-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzyl or phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Neurotransmitter Receptor Interaction :

Benzyl 3-phenylpiperazine-1-carboxylate has been studied for its interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders such as depression and anxiety. -

Antimicrobial Activity :

Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Its structural analogs have shown promise in inhibiting bacterial growth, which could address the growing concern of antibiotic resistance. -

Lead Compound in Drug Development :

Due to its unique structural features, this compound serves as a lead compound for developing various therapeutic agents. Its derivatives are being explored for potential use in treating conditions such as Chagas disease and other parasitic infections .

Chemical Research Applications

-

Synthetic Chemistry :

The compound is utilized in synthetic chemistry for creating new derivatives with enhanced biological activity. Multi-step organic reactions are employed to modify the compound's structure, allowing researchers to explore its reactivity and biological effects . -

Structure-Activity Relationship (SAR) Studies :

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. This compound is frequently used in these studies to identify key functional groups that enhance efficacy against specific biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

-

Chagas Disease Treatment :

A study demonstrated that derivatives of this compound showed improved efficacy compared to traditional treatments like benznidazole in mouse models of Chagas disease . The compounds were evaluated based on their pharmacokinetic profiles, indicating sustained exposure levels that correlate with therapeutic effects. -

Antidepressant Activity :

Another research effort focused on the potential antidepressant effects of this compound through its action on serotonin receptors. The results suggest that modifications to the piperazine ring can significantly enhance antidepressant activity, paving the way for new treatment options .

Mécanisme D'action

The mechanism of action of Benzyl 3-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzylpiperazine: A structurally related compound with similar pharmacological properties.

Phenylpiperazine: Another related compound with a phenyl group attached to the piperazine ring.

Piperazine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

Benzyl 3-phenylpiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

Benzyl 3-phenylpiperazine-1-carboxylate (BPPC) is a compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic potential of BPPC, supported by case studies and research findings.

Chemical Structure and Properties

BPPC is characterized by its piperazine core, which is substituted with a benzyl group and a phenyl group at specific positions. The molecular formula for BPPC is , and it has a molecular weight of 258.32 g/mol. The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BPPC and its derivatives. For instance, compounds similar to BPPC have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the structure enhances the antibacterial efficacy, as demonstrated in comparative studies with established antibiotics like ciprofloxacin .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| BPPC | Moderate | Moderate |

| Ciprofloxacin | High | High |

Psychoactive Properties

BPPC has been investigated for its psychoactive effects. Research indicates that compounds within the piperazine class can interact with neurotransmitter systems, potentially leading to stimulant or hallucinogenic effects. In particular, BPPC's structural similarity to known psychoactive substances suggests it may modulate serotonin receptors, contributing to its psychoactive profile .

The biological activity of BPPC is attributed to its interaction with various biological targets:

- Serotonin Receptors : BPPC may act as a partial agonist at serotonin receptors, influencing mood and perception.

- Fatty Acid Amide Hydrolase (FAAH) : Some derivatives of piperazine compounds have been shown to inhibit FAAH, leading to increased levels of endocannabinoids, which may alleviate pain and anxiety .

- Antibacterial Mechanism : The carboxylic acid moiety in BPPC is believed to facilitate interactions with bacterial DNA topoisomerase II, disrupting bacterial replication processes .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of BPPC derivatives, researchers found that certain modifications to the benzyl group significantly enhanced activity against resistant strains of bacteria. The study concluded that structural optimization could lead to new antibacterial agents derived from BPPC .

Case Study 2: Psychoactive Effects

A qualitative analysis involving drug users revealed that substances similar to BPPC were present in samples collected from users. These substances exhibited varying psychoactive effects, emphasizing the importance of continuous monitoring and characterization of new psychoactive substances (NPS) on the market .

Propriétés

IUPAC Name |

benzyl 3-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-17(13-20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFMXJIJBQZQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587591 | |

| Record name | Benzyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-24-7 | |

| Record name | Benzyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.